3-chloro-N-methylpyridine-2-sulfonamide is a chemical compound with notable applications in medicinal chemistry and agricultural sciences. It is classified as a sulfonamide, which are compounds containing a sulfonyl group (-SO2-) attached to an amine. This specific compound features a chlorine atom at the 3-position of the pyridine ring and a methyl group attached to the nitrogen of the sulfonamide. The molecular formula for 3-chloro-N-methylpyridine-2-sulfonamide is , and it has a molecular weight of approximately 206.65 g/mol.
The synthesis of 3-chloro-N-methylpyridine-2-sulfonamide primarily involves the sulfonation of a pyridine derivative. A common method includes:
Industrial production often utilizes optimized conditions such as continuous flow reactors to enhance yield and purity while minimizing byproducts.
The reaction conditions typically involve:
The molecular structure of 3-chloro-N-methylpyridine-2-sulfonamide can be represented using various notations:
The compound features:
3-chloro-N-methylpyridine-2-sulfonamide is involved in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-chloro-N-methylpyridine-2-sulfonamide involves its interaction with biological targets through hydrogen bonding facilitated by its sulfonamide group. This interaction can modulate enzyme activity or influence metabolic pathways, making it relevant in pharmacological contexts. The chlorine atom and the pyridine ring also play roles in enhancing the compound's reactivity and biological profile .
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C6H7ClN2O2S |
Molecular Weight | 206.65 g/mol |
InChI | InChI=1S/C6H7ClN2O2S/c1... |
InChI Key | PPONEZDXUXPXFQ-UHFFFAOYSA-N |
Canonical SMILES | CNS(=O)(=O)C1=C(C=CC=N1)Cl |
3-chloro-N-methylpyridine-2-sulfonamide has diverse applications in scientific research, particularly in:
Its unique structural features make it valuable for synthesizing derivatives with enhanced biological activity or specificity .
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0